molecular formula C6H7NO2S B13116425 3-Methylpyridine-4-sulfinic acid

3-Methylpyridine-4-sulfinic acid

Cat. No.: B13116425
M. Wt: 157.19 g/mol
InChI Key: NTTKNLUBAYRZJI-UHFFFAOYSA-N
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Description

Sulfinic acids are characterized by their moderate acidity (pKa ~1–3) and reducing properties, making them valuable intermediates in organic synthesis and pharmaceutical development.

Applications may include roles in drug design, agrochemicals, or as antioxidants due to the redox-active sulfinic acid moiety.

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

3-methylpyridine-4-sulfinic acid

InChI

InChI=1S/C6H7NO2S/c1-5-4-7-3-2-6(5)10(8)9/h2-4H,1H3,(H,8,9)

InChI Key

NTTKNLUBAYRZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridine-4-sulfinic acid typically involves the sulfonation of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfinic acid derivative .

Industrial Production Methods

Industrial production of 3-Methylpyridine-4-sulfinic acid may involve similar sulfonation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-4-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylpyridine-4-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can form strong interactions with metal ions and proteins, influencing their activity. This interaction can lead to the inhibition of enzymes or modulation of protein functions, making it useful in biochemical studies .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 3-methylpyridine-4-sulfinic acid and structurally related compounds:

Compound Substituent Type Oxidation State of S Key Properties Applications References
3-Methylpyridine-4-sulfinic acid Sulfinic acid (–SO₂H) +4 Moderate acidity, redox-active, polar Antioxidants, pharmaceutical intermediates
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate Sulfonate ester (–SO₃R) +6 High stability, excellent leaving group Nucleophilic substitution reactions, drug synthesis
3-{2-[3-Methyl-4-(trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}... Sulfinyl (–SO–) +2 Chiral intermediates, moderate reactivity Asymmetric synthesis, protease inhibitors
3-(Ethylsulfanyl)pyridine-4-carboxylic acid Thioether (–S–) –2 Lipophilic, weak acidity Metal chelation, agrochemicals
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol Sulfonamide (–SO₂–NR₂) +6 High polarity, stable under physiological conditions Antibiotics, kinase inhibitors

Reactivity and Functional Group Implications

  • Sulfinic Acid vs. Sulfonate Esters : Sulfonate esters (e.g., compound 7a in ) are derived from sulfonic acids (–SO₃H) and serve as superior leaving groups in nucleophilic substitutions due to their high stability and low basicity. In contrast, sulfinic acids are more nucleophilic and participate in redox reactions, such as forming disulfide bonds or acting as reducing agents .
  • Sulfinic Acid vs. Sulfinyl Groups : Sulfinyl compounds (e.g., ) exhibit chirality and are pivotal in asymmetric synthesis. However, sulfinic acids’ higher oxidation state (+4 vs. +2) makes them prone to further oxidation to sulfonic acids, limiting their use in oxidative environments .
  • Sulfinic Acid vs. Thioethers : Thioethers (e.g., ) are less polar and more lipophilic, favoring membrane permeability in drug design. Sulfinic acids, with their polar –SO₂H group, enhance aqueous solubility but may require protection during synthetic steps to prevent undesired redox reactions .
  • Sulfinic Acid vs. Sulfonamides : Sulfonamides (e.g., ) are widely used in pharmaceuticals (e.g., sulfa drugs) due to their metabolic stability and hydrogen-bonding capacity. Sulfinic acids, while less stable in vivo, offer unique redox properties for targeting oxidative stress pathways .

Pharmaceutical Relevance

  • Sulfonamides and Sulfinates : Sulfonamide derivatives () dominate antibiotic design, whereas sulfinic acids are emerging in neurodegenerative disease research due to their antioxidant activity.

Biological Activity

3-Methylpyridine-4-sulfinic acid is an organic compound with significant biological activity, particularly in biochemical research and potential pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

3-Methylpyridine-4-sulfinic acid features a pyridine ring substituted with a methyl group and a sulfinic acid functional group. Its molecular formula is C6H7NO2SC_6H_7NO_2S, with a molecular weight of approximately 157.19 g/mol. The sulfinic acid group enhances the compound's reactivity, allowing it to engage in various biochemical interactions.

The biological activity of 3-Methylpyridine-4-sulfinic acid primarily stems from its ability to interact with enzymes and proteins. The sulfinic acid moiety can form strong hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein functions. This property makes it valuable in studies aimed at understanding enzyme mechanisms and protein interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their functionality.
  • Protein Interaction: It modulates protein interactions through its sulfinic acid group, impacting various biochemical pathways.

Biological Applications

3-Methylpyridine-4-sulfinic acid has several applications in biological research:

  • Enzyme Studies: Utilized to investigate enzyme kinetics and inhibition mechanisms.
  • Drug Development: Potential candidate for developing pharmaceuticals due to its biological activity.
  • Biochemical Pathways: Plays a role in studying metabolic pathways involving pyridine derivatives.

Case Studies

  • Enzyme Inhibition Studies:
    A study demonstrated that 3-Methylpyridine-4-sulfinic acid effectively inhibited matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. The inhibition was attributed to the compound's ability to bind to the active site of MMPs, thereby preventing substrate access .
  • Antiviral Activity:
    Research indicated that derivatives of 3-Methylpyridine-4-sulfinic acid exhibit antiviral properties against various viruses, including influenza A virus. The mechanism involves the compound's translocation into the nucleus upon viral infection, influencing NF-kappa-B signaling pathways .
  • Toxicological Assessments:
    Toxicological studies have evaluated the acute and chronic effects of 3-Methylpyridine-4-sulfinic acid on human cells and ecological receptors. Results indicated low toxicity levels, suggesting its safety for use in laboratory settings .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits MMPs involved in ECM remodeling
Antiviral ActivityExhibits activity against influenza A virus
Toxicological ProfileLow acute toxicity; safe for laboratory use

Table 2: Mechanistic Insights

MechanismDescriptionImplications
Binding InteractionsForms strong hydrogen bonds with proteinsModulates protein function
Metal CoordinationInteracts with metal ions affecting enzyme activityPotential for catalysis

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